Trilead dioxide phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

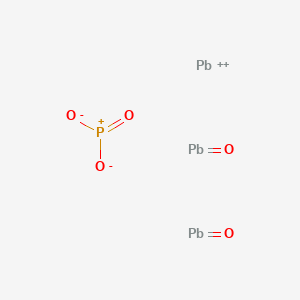

Trilead dioxide phosphonate is an inorganic compound with the chemical formula Pb3O4 (PO3)2 . It is a white solid that is insoluble in water . It is used as a corrosion inhibitor in water treatment and as a flame retardant in plastics . It was identified as a Substance of Very High Concern (SVHC) according to Article 57 © as it is classified as toxic for Reproduction, Category 1A .

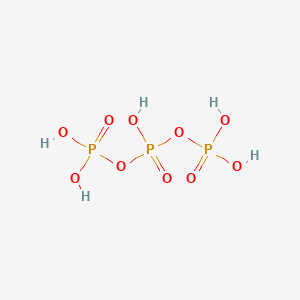

Molecular Structure Analysis

The molecular formula of Trilead dioxide phosphonate is Pb3O4 (PO3)2 . The structure is a computer-generated visualization of the molecular structure derived from the InChI character string .

Physical And Chemical Properties Analysis

Trilead dioxide phosphonate is a white solid that is insoluble in water . It is used in various applications such as a corrosion inhibitor in water treatment and as a flame retardant in plastics .

Scientific Research Applications

Industrial Stabilizers

Trilead dioxide phosphonate is used as a stabilizer in industrial settings . Stabilizers are substances that allow a system to resist significant changes in certain variables, ensuring the system’s stability.

PVC Processing

This compound is also used in the processing of Polyvinyl Chloride (PVC) . PVC is a widely used synthetic plastic polymer, and Trilead dioxide phosphonate likely contributes to the material’s durability and stability.

Production of Plastic Articles

Trilead dioxide phosphonate is used in the production of lead-stabilized plastic articles . These articles may include a variety of products, from containers to construction materials.

Rubber Production

In the rubber industry, Trilead dioxide phosphonate is used at industrial sites for rubber production . It may contribute to the rubber’s resilience and durability.

Production and Application of Coatings for Mirror Backing

Trilead dioxide phosphonate is used in the production of coatings and the application of these coatings for mirror backing . This could enhance the mirror’s reflectivity and longevity.

Component in Electrical Batteries and Accumulators

This substance can be found in complex articles, with no release intended, such as electrical batteries and accumulators . It might play a role in the energy storage and discharge process.

Used in Vehicles and Machinery

Trilead dioxide phosphonate is also found in vehicles and machinery . It could be a part of various components, contributing to their performance and lifespan.

Used in Electrical/Electronic Products

Lastly, Trilead dioxide phosphonate is used in electrical/electronic products like computers, cameras, lamps, refrigerators, washing machines . It might be a part of various electronic components, contributing to their functionality and durability.

Safety and Hazards

Future Directions

The regulation of Trilead dioxide phosphonate varies across the world . In the United States, it is regulated by the Environmental Protection Agency (EPA) as a hazardous air pollutant. In the European Union, it is regulated under the REACH Regulation, which requires companies to register, evaluate, and restrict the use of certain chemicals .

Mechanism of Action

Biochemical Pathways

Phosphonates in general are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that trilead dioxide phosphonate may have a broad impact on various biochemical pathways.

Result of Action

Trilead dioxide phosphonate has been identified as a Substance of Very High Concern (SVHC) due to its toxic classification . It is suggested that the compound may cause damage under chronic exposure situations . .

Action Environment

The compound is found in various products based on plastic, metal, rubber, and stone, plaster, cement, glass or ceramic , suggesting that its action may be influenced by the material composition of its environment.

properties

IUPAC Name |

hydrogen phosphite;lead(2+);oxolead |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO3P.2O.3Pb/c1-4(2)3;;;;;/h1H;;;;;/q-2;;;;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZQCXJJXWHRDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP([O-])[O-].O=[Pb].O=[Pb].[Pb+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO5PPb3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7.3e+02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trilead dioxide phosphonate | |

CAS RN |

12141-20-7 |

Source

|

| Record name | Lead oxide phosphonate (Pb3O2(HPO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilead dioxide phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)

![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)

![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)